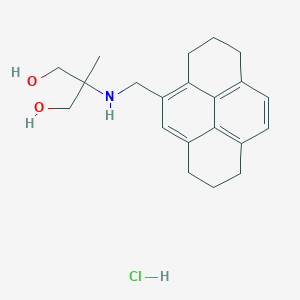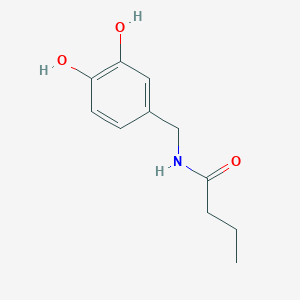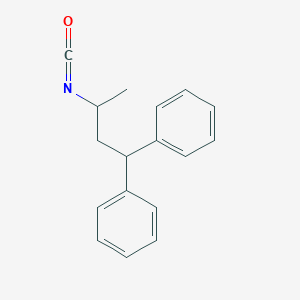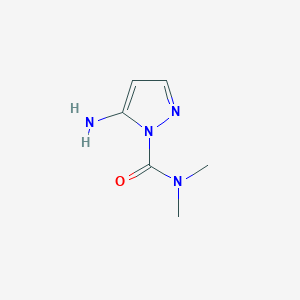
5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide is a derivative of the pyrazole class of compounds, which are characterized by a 5-membered ring containing two nitrogen atoms. The presence of an amino group and a carboxamide group in the molecule suggests potential for various chemical reactions and biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of 5-amino-1H-pyrazole-4-carboxamides is well represented and serves as a key intermediate in the synthesis of various heterocyclic compounds with potential pharmacological properties .
Synthesis Analysis
The synthesis of related 5-amino-1H-pyrazole-4-carboxamides involves several steps, including the reaction of different starting materials such as arylaminopyrazoles with acetylacetone or arylidenemalononitriles to yield pyrazolopyrimidine derivatives . Another approach includes the preparation of pyrazole bromide from potassium tricyanomethanide, followed by a selective Sandmeyer reaction to obtain 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides . Additionally, the synthesis of 5-amino-3-hydroxy-1H-pyrazole-1-carboxamide as a structural lead for skeletal muscle relaxants has been reported, which involves a base-catalyzed cyclization of a semicarbazide intermediate .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized by spectroscopic methods such as NMR and IR spectroscopy, as well as X-ray diffraction analysis. For instance, the structure of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine was elucidated using these techniques . The molecular geometries can vary depending on the substituents at different positions on the pyrazole ring, as seen in the synthesis and crystal structures of related imidazole derivatives .
Chemical Reactions Analysis
The chemical reactivity of 5-amino-1H-pyrazole-4-carboxamides allows for the formation of various heterocyclic compounds. For example, Schiff bases can be obtained upon treatment with isatin and selected aldehydes . Additionally, reactions with benzylthiol or thiophenols can afford tetrahydropyrazolodiazepinones . The reactivity of these compounds is also demonstrated in the synthesis of pyrazolopyrimidine derivatives and their subsequent reactions to yield different heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-amino-1H-pyrazole-4-carboxamides and their derivatives are influenced by their molecular structure. The presence of amino and carboxamide groups can lead to the formation of intramolecular and intermolecular hydrogen bonds, which can affect the compound's solubility, melting point, and overall stability. The crystalline structures of related compounds have been studied to understand these properties better .
Scientific Research Applications
Synthesis and Biological Activity of Pyrazole Derivatives
Pyrazole derivatives, including 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide, have shown a wide range of biological activities, making them a focus of interest in medicinal chemistry. These compounds are utilized as pharmacophores due to their significant potential in creating biologically active compounds. They exhibit a variety of biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV effects. The synthesis of pyrazole derivatives involves steps like condensation followed by cyclization, employing common reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. These processes yield heterocyclic pyrazoles that serve as important templates for further chemical modifications aimed at enhancing biological activity (Dar & Shamsuzzaman, 2015).
Antitumor Activity
Imidazole derivatives, closely related to pyrazole structures, have been studied for their antitumor properties. Some derivatives have advanced through preclinical testing stages, indicating the potential of these compounds in the development of new anticancer drugs. This highlights the importance of pyrazole and imidazole compounds in synthesizing compounds with varied biological properties, including antitumor effects (Iradyan et al., 2009).
Therapeutic Applications of Pyrazolines
Pyrazoline derivatives are known for their diverse pharmacological effects, which include antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities among others. The extensive therapeutic applications of these derivatives are due to their significant pharmacological properties, making them valuable in drug discovery and development. The synthesis and patent literature reveal a broad spectrum of pharmaceutical applications for pyrazoline derivatives, underscoring their potential in creating new therapeutic agents (Shaaban et al., 2012).
AMPK-Independent Effects of AICAr
5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) is a pharmacological modulator of AMPK activity widely used in studies related to metabolism and cancer pathogenesis. While initially employed as an AMPK activator, research has uncovered that many effects attributed to AMPK activation by AICAr are in fact AMPK-independent. This demonstrates the complexity of biochemical pathways involved and the need for careful interpretation of results in studies using AICAr, highlighting its diverse applications beyond the initial scope related to AMPK signaling (Visnjic et al., 2021).
Safety And Hazards
Future Directions
5-Amino-pyrazoles represent a class of promising functional reagents, similar to the biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry . They are expected to continue playing a significant role in the synthesis of novel and applicable heterocyclic compounds .
properties
IUPAC Name |
5-amino-N,N-dimethylpyrazole-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-9(2)6(11)10-5(7)3-4-8-10/h3-4H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRRJNXNZXQRNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1C(=CC=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

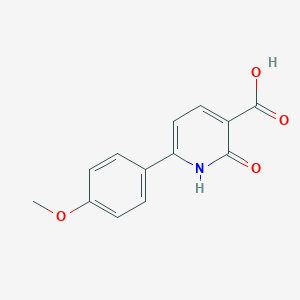
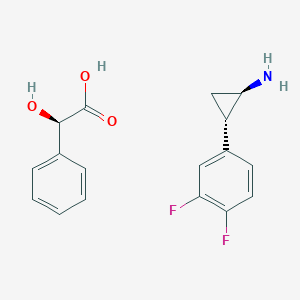
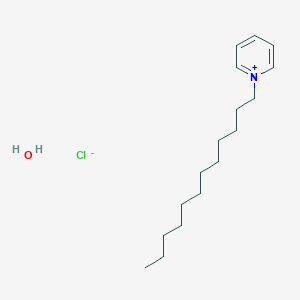
![5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine](/img/structure/B135545.png)
![1-Bromobicyclo[1.1.1]pentane](/img/structure/B135548.png)

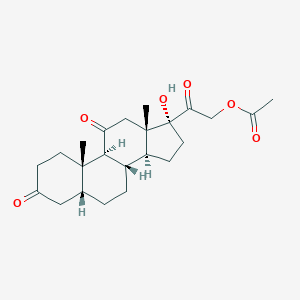
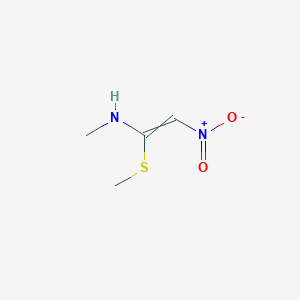
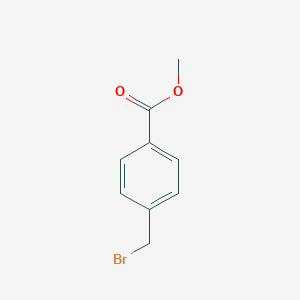
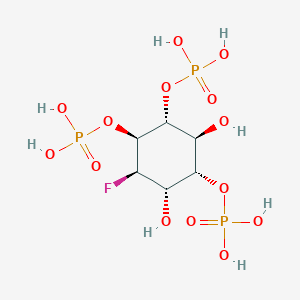
![{5-[(Methylamino)methyl]furan-2-yl}methanol](/img/structure/B135557.png)
